Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl group, which is a derivative of 7-oxabicyclo[2.2.1]heptane . This group is attached to a methanesulfonamido group, which is further attached to a methyl piperidine-1-carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic heptane ring structure that is substituted with dimethyl and oxo groups . This structure is further modified with a methanesulfonamido group and a methyl piperidine-1-carboxylate group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the oxo group and the methanesulfonamido group could potentially make this compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.323 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 382.9±15.0 °C at 760 mmHg, and a flash point of 185.4±20.4 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Analytical Method Development
A study by Kline, Kusma, and Matuszewski (1999) introduced a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma. The method involves liquid-liquid extraction followed by automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, highlighting its potential for precise and accurate analytical applications in pharmacokinetics and drug metabolism studies (Kline, Kusma, & Matuszewski, 1999).
Chemical Synthesis and Structural Analysis
Research by Abou‐Hadeed and Hansen (1997) developed a 'One‐Pot' Anellation Method transforming Heptalene‐4,5‐dicarboxylates into Benzo[a]heptalenes. This synthesis process underscores the compound's utility in constructing complex chemical structures, potentially applicable in material science and organic chemistry (Abou‐Hadeed & Hansen, 1997).
Receptor Agonist Research
Hu et al. (2001) explored novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists, indicating the compound's relevance in studying receptor-mediated biological processes and potential therapeutic applications for metabolic diseases (Hu et al., 2001).
Enzymatic Metabolism Investigation
A study on the oxidative metabolism of a novel antidepressant, Lu AA21004, by Hvenegaard et al. (2012), identified the enzymes involved in its metabolism. This research provides insights into drug metabolism and the role of cytochrome P450 enzymes, which is crucial for drug development and safety evaluation (Hvenegaard et al., 2012).
Crystal Structure and Hydrogen Bonding
Smith, Wermuth, and Sagatys (2011) analyzed the hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with a series of aliphatic nitrogen Lewis bases, including piperazine. Understanding such molecular interactions can inform the design of new compounds with desired properties (Smith, Wermuth, & Sagatys, 2011).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential biological activity. This could involve the development of new synthetic methods, studies of its reactivity under various conditions, and testing of its activity against various biological targets .
Propiedades
IUPAC Name |
methyl 4-[[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5S/c1-17(2)14-4-7-18(17,15(21)10-14)12-26(23,24)19-11-13-5-8-20(9-6-13)16(22)25-3/h13-14,19H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYCIZPEIOJNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3CCN(CC3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.